2-chloro-6-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a furan and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under amide coupling conditions. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Introduction of the Furan and Thiophene Moieties: The furan and thiophene moieties can be introduced through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of furan and thiophene with the benzamide core in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene.
Final Coupling: The final step involves the coupling of the furan-thiophene intermediate with the benzamide core under similar Suzuki-Miyaura coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.
Oxidation and Reduction Reactions: The furan and thiophene moieties can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the oxidation state of these heterocycles.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups or extend the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in solvents like dichloromethane or acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Products with nucleophiles replacing the chloro or fluoro groups.
Oxidation: Sulfoxides or sulfones derived from the furan and thiophene moieties.
Reduction: Reduced forms of the furan and thiophene moieties.
Scientific Research Applications
2-chloro-6-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving heterocyclic compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. The presence of the chloro and fluoro groups can enhance binding affinity and specificity by participating in halogen bonding or modulating the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide
- 2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide
- 2-chloro-6-fluoro-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is unique due to the simultaneous presence of both furan and thiophene moieties, which can impart distinct electronic and steric properties. This dual heterocyclic substitution can enhance its versatility in various applications, such as improving its binding affinity in medicinal chemistry or its electronic properties in materials science.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2S/c17-12-3-1-4-13(18)15(12)16(20)19-8-11-7-10(9-22-11)14-5-2-6-21-14/h1-7,9H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURPIPAZUWMJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC(=CS2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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